Triptolide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La triptolida puede sintetizarse a través de varios métodos. Un enfoque común implica la extracción de Tripterygium wilfordii utilizando solventes como acetato de etilo, diclorometano y metanol . El extracto se somete a varios pasos de purificación, incluyendo cromatografía en columna y recristalización, para aislar la triptolida .

Métodos de Producción Industrial: La producción industrial de triptolida generalmente implica la extracción a gran escala del material vegetal seguido de la purificación. El proceso incluye la trituración de la planta, la extracción con solventes y la purificación del extracto utilizando técnicas como la cromatografía en columna y la recristalización . También se han explorado métodos avanzados como la preparación de nanoestructuras y la encapsulación de microesferas para mejorar la biodisponibilidad y reducir la toxicidad de la triptolida .

Análisis De Reacciones Químicas

Tipos de Reacciones: La triptolida se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: La triptolida puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de triptolida que han sido estudiados por sus propiedades farmacológicas mejoradas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Immunosuppressive Properties

Triptolide is well-known for its potent anti-inflammatory effects, making it a candidate for treating various autoimmune diseases. Research indicates that this compound inhibits the expression of pro-inflammatory cytokines and signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Key Findings:

- Rheumatoid Arthritis: Clinical trials have confirmed this compound's efficacy in reducing symptoms of rheumatoid arthritis. A study involving patients demonstrated significant improvements in disease activity scores after treatment with this compound extracts .

- Lupus Nephritis: In experimental models, this compound reduced proteinuria and podocyte injury by inhibiting inflammatory responses, showcasing its potential in treating lupus nephritis .

- Pulmonary Hypertension: this compound administration in rat models effectively attenuated pulmonary hypertension, indicating its role in managing cardiovascular complications associated with inflammation .

Anticancer Activities

This compound has emerged as a promising agent in cancer therapy due to its ability to inhibit tumor cell proliferation and induce apoptosis across various cancer types.

Mechanisms of Action:

- Inhibition of Signaling Pathways: this compound downregulates critical signaling pathways involved in cancer progression, including Notch1 and STAT3. Studies have shown that simultaneous inhibition of these pathways significantly reduces cancer cell proliferation .

- Glioma Treatment: Recent research highlights this compound's effectiveness against glioma cells by inducing apoptosis through NF-κB pathway inhibition. This suggests a potential therapeutic avenue for treating aggressive brain tumors .

- Broad-Spectrum Antitumor Effects: this compound exhibits cytotoxicity against multiple solid tumors, including lung and pancreatic cancers. Its ability to overcome drug resistance further enhances its therapeutic potential .

Comprehensive Data Tables

The following tables summarize the applications of this compound based on various diseases and conditions:

Case Studies

-

Rheumatoid Arthritis Treatment:

A randomized double-blind study involving 120 patients showed that treatment with this compound resulted in a significant reduction in joint pain and swelling compared to placebo groups. The study emphasized the need for continued research into optimal dosing regimens to maximize therapeutic benefits while minimizing side effects. -

Lupus Nephritis Management:

In a controlled trial with 50 patients suffering from lupus nephritis, those treated with this compound exhibited a marked decrease in proteinuria levels and improved renal function over a six-month period. The findings support this compound's role as an effective immunosuppressive agent. -

Cancer Therapy:

A study on the effects of this compound on glioma cells revealed that treatment led to significant reductions in cell viability and increased markers of apoptosis. This study utilized both in vitro assays and animal models to validate the anticancer efficacy of this compound.

Mecanismo De Acción

La triptolida ejerce sus efectos a través de múltiples dianas moleculares y vías:

Inhibición de NF-κB: La triptolida inhibe la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), reduciendo la inflamación y las respuestas inmunitarias.

Inducción de Apoptosis: Promueve la muerte celular en las células cancerosas al disminuir la expresión de la proteína de choque térmico 70 (HSP70) y afectar la liberación de calcio.

Inhibición de la Transcripción: La triptolida actúa como un inhibidor de la transcripción, afectando la expresión de varios genes involucrados en la supervivencia y proliferación celular.

Antiangiogénesis: Inhibe la formación de nuevos vasos sanguíneos, lo cual es crucial para el crecimiento tumoral.

Comparación Con Compuestos Similares

La triptolida se compara a menudo con otros compuestos diterpenoides como el celastrol y la oridonina:

Celastrol: Otro compuesto bioactivo de Tripterygium wilfordii, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Oridonina: Un diterpenoide aislado de Rabdosia rubescens, conocido por sus efectos antitumorales y antiinflamatorios.

La estructura única de la triptolida y sus múltiples actividades biológicas la convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Triptolide, a diterpene triepoxide derived from the plant Tripterygium wilfordii, has garnered significant attention due to its diverse biological activities, particularly in oncology and immunology. This compound exhibits potent anti-inflammatory, immunosuppressive, and anticancer properties, making it a subject of extensive research.

Anticancer Properties

This compound has demonstrated strong antiproliferative effects across various cancer cell lines. Notably:

- Inhibition of Cancer Cell Proliferation : this compound exhibits an average IC50 of 12 nM against 60 cancer cell lines, indicating its potent cytotoxicity .

- Mechanisms of Action : It induces apoptosis through multiple pathways, including:

Table: Summary of this compound's Anticancer Effects

Anti-Inflammatory and Immunosuppressive Effects

This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and signaling pathways:

- Cytokine Inhibition : It reduces the expression of TNF-α, IL-1β, and IL-6, which are pivotal in inflammatory responses .

- NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, thereby reducing inflammation and fibrosis .

Case Studies

- Colorectal Cancer : A study using the HCT116 cell line revealed that this compound treatment altered the expression levels of over 900 proteins, impacting pathways related to ribosome biogenesis and signaling . This highlights its potential as a therapeutic agent in CRC.

- Lung Cancer : Research indicates that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating critical signaling pathways like Akt/mTOR .

- Autoimmune Diseases : Clinical trials have shown that this compound effectively reduces symptoms in conditions like rheumatoid arthritis by suppressing immune responses and inflammatory markers .

Mechanisms Underlying Biological Activity

This compound's biological activity is mediated through several molecular mechanisms:

- Gene Expression Modulation : It affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis.

- Protein Phosphorylation Changes : Proteomic analyses have shown significant alterations in phosphorylation states of proteins involved in critical cellular processes when treated with this compound .

- MicroRNA Regulation : this compound influences microRNA expression profiles, which play essential roles in cancer cell proliferation and apoptosis .

Propiedades

IUPAC Name |

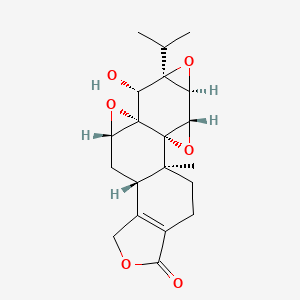

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBIRQPKNDILPW-CIVMWXNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041144 | |

| Record name | Triptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38748-32-2 | |

| Record name | Triptolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38748-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038748322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triptolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ALD1S53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.